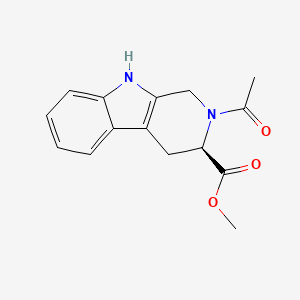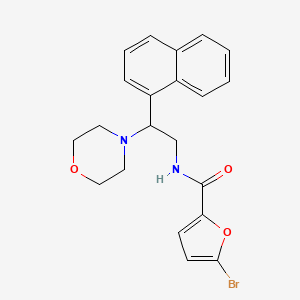![molecular formula C13H13ClN4O B2543492 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine CAS No. 2415538-89-3](/img/structure/B2543492.png)
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine, also known as CP-868,596, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine works by binding to the ATP-binding site of the EGFR and preventing the receptor from being activated. This, in turn, inhibits downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. By inhibiting these pathways, 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine can slow the growth and spread of cancer cells.
Biochemical and Physiological Effects:
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of tumors and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine is its specificity for the EGFR. This makes it a potentially effective treatment for cancers that overexpress this receptor. However, one limitation of 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine is that it may not be effective in cancers that have developed resistance to other EGFR inhibitors. Additionally, more research is needed to determine the optimal dosage and treatment schedule for 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine.
Orientations Futures
There are several future directions for research on 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine. One area of interest is the development of combination therapies that include 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine and other targeted therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine. Additionally, more research is needed to determine the optimal treatment schedule and dosing for 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine in different types of cancer.
Méthodes De Synthèse
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine can be synthesized through a multistep process that involves the reaction of 2-chloro-4-methylpyridine with 2-amino-3-chloropyridine to form 2-chloro-4-methyl-3-(2-pyridyl)pyridine. This compound is then reacted with 1-(2,3-epoxypropoxy)-3-(isopropylamino)propane to form 5-chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine.
Applications De Recherche Scientifique
5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine has been studied for its potential therapeutic applications in the treatment of cancer. Specifically, it has been shown to inhibit the growth of tumors in preclinical models of non-small cell lung cancer and breast cancer. 5-Chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine works by inhibiting the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
5-chloro-2-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O/c1-9-4-11(2-3-15-9)19-12-7-18(8-12)13-16-5-10(14)6-17-13/h2-6,12H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQTWTJUAPLDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2543411.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate](/img/structure/B2543416.png)
![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)
![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)

![4-Fluoro-2-[1-(methoxymethoxy)ethyl]benzaldehyde](/img/structure/B2543426.png)
![7-(2-chlorophenyl)-2-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543429.png)
![2,3-Dichloro-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2543432.png)